molecular formula C13H15NO5 B1366048 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid CAS No. 29936-96-7

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid

Cat. No. B1366048
CAS RN: 29936-96-7
M. Wt: 265.26 g/mol
InChI Key: VUDMMHFGDHPFSK-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, also known as MOBA, is a synthetic compound. It has a molecular weight of 265.27 g/mol . The IUPAC name for this compound is 4-[2-(4-morpholinyl)-2-oxoethoxy]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Prodrug Development

A study described water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), where derivatives including 3‐(morpholin‐4‐ylmethyl)‐4‐[3‐(nitrooxy)propoxy]benzoic acid were synthesized and evaluated as ASA prodrugs. These prodrugs showed potential for clinical applications due to their stability, good water solubility, and reduced gastrotoxicity compared to ASA (Rolando et al., 2013).

Chemical Reactions and Derivatives

Research on o-Formylphenylboronic acid and its reaction with morpholine led to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the chemical versatility and potential for generating novel compounds (Sporzyński et al., 2005).

Pharmacological Properties

The pharmacological properties of morpholin-2-yl-phosphinic acids were evaluated, indicating their potency as GABA(B) receptor antagonists in the brain. This research suggests the potential of morpholine derivatives in neurological and psychiatric applications (Ong et al., 1998).

Molecular Structure Studies

The study of morpholinium salts of ring-substituted benzoic acid analogues provided insights into the influence of interactive substituent groups on secondary structure generation. This research is crucial for understanding the structural aspects of morpholine derivatives (Smith & Lynch, 2016).

Antioxidant and Antidiabetic Activities

Benzimidazole derivatives containing a morpholine skeleton were synthesized and evaluated for antioxidant activities and glucosidase inhibitors, highlighting the therapeutic potential of such compounds in metabolic disorders (Özil et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives based on 8-hydroxyquinoline, including morpholine analogs, were studied for their corrosion inhibition behavior, demonstrating the application of morpholine derivatives in materials science (Rbaa et al., 2020).

Synthesis and Spectroscopic Properties

Research on 4-substituted 1,8-naphthalimides, including morpholine derivatives, explored their potential as molecular probes with unique fluorescence features, useful in imaging and diagnostic applications (Bekere et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is recommended to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMMHFGDHPFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406372
Record name 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid

CAS RN

29936-96-7
Record name 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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